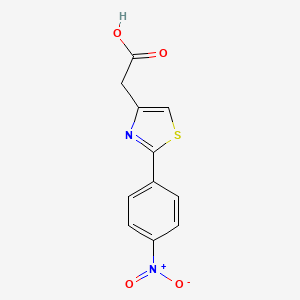

2-(4-Nitrophenyl)thiazole-4-acetic acid

Description

Significance of Thiazole (B1198619) Scaffolds in Medicinal Chemistry and Drug Discovery Research

The thiazole nucleus is a cornerstone in the development of therapeutic agents due to its versatile chemical properties and its presence in a wide array of natural and synthetic bioactive molecules. researchgate.netnih.govnih.gov This structural motif is found in drugs with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. cymitquimica.comnih.govsapub.orgcumhuriyet.edu.tr The ability of the thiazole ring to participate in hydrogen bonding, hydrophobic, and π-stacking interactions allows for effective binding to a variety of biological targets. researchgate.net

The significance of the thiazole scaffold is underscored by its presence in numerous FDA-approved drugs. For instance, the thiazole ring is a key component of the antibiotic Sulfathiazole, the antiretroviral drug Ritonavir, and the anticancer agent Dasatinib. nih.govacs.org Its structural versatility allows for facile chemical modifications, enabling the synthesis of large libraries of derivatives for lead optimization in drug discovery programs. researchgate.net

Table 1: Examples of Thiazole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Sulfathiazole | Antibacterial |

| Ritonavir | Antiretroviral (Anti-HIV) |

| Dasatinib | Anticancer |

| Meloxicam | Anti-inflammatory |

| Tiazofurin | Anticancer |

Overview of Thiazole-4-acetic Acid Derivatives in Academic Research

Thiazole-4-acetic acid and its derivatives represent a specific class of thiazole compounds that have garnered considerable attention in academic research. The acetic acid moiety at the 4-position provides a carboxylic acid functional group, which can be crucial for interacting with biological targets or for further chemical derivatization.

Research into thiazole-4-acetic acid derivatives has revealed a range of biological activities. For example, certain derivatives have been synthesized and evaluated for their potential as antimicrobial agents, demonstrating efficacy against various bacterial and fungal strains. nih.gov Other studies have explored their cardiovascular effects and potential as anti-inflammatory agents. researchgate.netsigmaaldrich.com The presence of the acetic acid group can influence the pharmacokinetic properties of these molecules, such as solubility and membrane permeability.

Specific Research Interest in 2-(4-Nitrophenyl)thiazole-4-acetic acid

The specific compound, this compound, combines the established thiazole scaffold with two key substituents: a 4-nitrophenyl group and an acetic acid moiety. The research interest in this particular molecule stems from the anticipated biological activities conferred by this unique combination of functional groups.

The 4-nitrophenyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the thiazole ring and its potential interactions with biological macromolecules. The presence of a nitro group in pharmacologically active compounds has been associated with various biological activities, including antimicrobial and anticancer effects. nih.gov

While extensive research specifically on this compound is not widely published, the interest in this compound is driven by the known activities of structurally related molecules. For instance, derivatives of 2-amino-4-(4-nitrophenyl)thiazole have been investigated for their antimicrobial properties. researchgate.net Furthermore, other heterocyclic compounds containing the 4-nitrophenyl moiety have demonstrated potential as anticancer agents and enzyme inhibitors. nih.govacs.org

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O₄S |

| Molecular Weight | 264.26 g/mol |

| Appearance | Solid |

Data sourced from various chemical suppliers. cymitquimica.comsigmaaldrich.com

Research Scope and Objectives of Academic Inquiry on the Compound

The academic inquiry into this compound is primarily focused on its synthesis, characterization, and the exploration of its potential biological activities. The overarching objective is to understand the structure-activity relationship and to determine if this specific substitution pattern on the thiazole ring leads to potent and selective biological effects.

The scope of research on this compound typically encompasses:

Chemical Synthesis and Characterization: Developing efficient synthetic routes to obtain the pure compound and confirming its structure using various spectroscopic and analytical techniques.

Antimicrobial Screening: Evaluating the compound's efficacy against a panel of pathogenic bacteria and fungi to assess its potential as an anti-infective agent.

Anticancer Activity Evaluation: Investigating the cytotoxic effects of the compound against various cancer cell lines to determine its potential as a novel anticancer agent.

Enzyme Inhibition Assays: Testing the compound's ability to inhibit specific enzymes that are implicated in disease pathways, based on the activities of structurally similar molecules.

The ultimate goal of this research is to ascertain whether this compound or its derivatives could serve as a lead compound for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4S/c14-10(15)5-8-6-18-11(12-8)7-1-3-9(4-2-7)13(16)17/h1-4,6H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDCXPMGPFNAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Nitrophenyl Thiazole 4 Acetic Acid and Its Derivatives

Retrosynthetic Analysis and Key Precursors for Thiazole-4-acetic Acid Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursor structures. wikipedia.org Applying this logic to 2-(4-nitrophenyl)thiazole-4-acetic acid suggests several possible disconnections. A primary and logical disconnection is at the bonds forming the thiazole (B1198619) ring, which is a common strategy for heterocyclic compounds.

The most prominent retrosynthetic pathway for the thiazole ring is based on the Hantzsch thiazole synthesis. This approach disconnects the C-S and C=N bonds of the thiazole ring, leading to two key synthons: a thioamide-containing fragment and an α-halocarbonyl component.

Disconnection 1 (Hantzsch Approach):

Target Molecule: this compound

Precursors:

4-Nitrothiobenzamide: This precursor provides the 2-(4-nitrophenyl) moiety.

An α-halo-γ-ketoacid or its ester equivalent: A suitable C4 building block, such as ethyl 4-chloroacetoacetate or a similar 4-halo-3-oxobutanoate, serves as the precursor for the thiazole-4-acetic acid side chain.

This analysis identifies the following key precursors for the synthesis of the thiazole-4-acetic acid scaffold:

| Precursor Type | Specific Example | Role in Synthesis |

| Thioamide | 4-Nitrothiobenzamide | Source of N1, C2, and the 2-aryl substituent |

| α-Halo-γ-ketoester | Ethyl 4-chloroacetoacetate | Source of C4, C5, S, and the 4-acetic acid moiety |

This retrosynthetic strategy is advantageous as it utilizes readily accessible starting materials to construct the complex heterocyclic core in a single, convergent step.

Classical and Modern Synthetic Approaches for Thiazole Ring Formation

The formation of the thiazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. These methods can be broadly categorized into classical cyclocondensations and more contemporary multi-component reactions.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. synarchive.com The classical reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. synarchive.com For the synthesis of the target molecule's scaffold, this would involve reacting 4-nitrothiobenzamide with a derivative of 4-halo-3-oxobutanoic acid.

The mechanism typically proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by intramolecular cyclization through the attack of the thioamide nitrogen on the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring.

Modern variations of the Hantzsch synthesis have been developed to improve efficiency, yield, and environmental friendliness. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.gov

One-Pot Multi-component Procedures: These methods combine multiple reaction steps into a single operation without isolating intermediates. For instance, a one-pot reaction of a substituted benzaldehyde, thiourea, and a bromoacetyl compound can be used to generate substituted Hantzsch thiazole derivatives efficiently. bepls.commdpi.com

Use of Green Catalysts: Environmentally benign catalysts, such as silica-supported tungstosilisic acid, have been employed to promote the reaction under greener conditions, allowing for catalyst recovery and reuse. bepls.commdpi.com

Beyond the Hantzsch synthesis, other condensation and cyclization strategies are available for thiazole ring formation. These methods often involve the reaction of different building blocks to assemble the N-C-S unit of the heterocycle.

A common approach involves the reaction of thiourea or its derivatives with α-haloketones. For example, the reaction of a substituted phenacyl bromide with thiourea is a standard route to 2-amino-4-arylthiazoles. nih.govacs.org This highlights a key strategy where the substituents at the C2 and C4 positions of the thiazole are determined by the choice of the thioamide and the α-haloketone, respectively.

Another example is the domino reaction of thiosemicarbazide with aldehydes or ketones, which generates thiosemicarbazones in situ. These intermediates can then react with an arylglyoxal component to form trisubstituted thiazoles in a regioselective manner, often mediated by an acid like acetic acid. rsc.org Such tandem cyclization processes are valuable for creating diverse thiazole derivatives from simple precursors. rsc.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs offer significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, making them attractive for building molecular complexity. bepls.com

Several MCRs have been developed for the synthesis of thiazole derivatives. rsc.org A notable example is the four-component condensation of an oxo component, a primary amine, a thiocarboxylic acid, and a specialized isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net Another approach involves a domino reaction between thiosemicarbazide, an aldehyde or ketone, an arylglyoxal, and an active methylene compound, catalyzed by acetic acid, to produce highly substituted thiazoles. rsc.org These methods provide rapid access to libraries of thiazole compounds with diverse substitution patterns.

| Synthesis Method | Key Reactants | Key Features |

| Hantzsch Synthesis | Thioamide + α-Halocarbonyl | Robust, versatile, well-established. synarchive.com |

| Condensation/Cyclization | Thiosemicarbazide + Aldehyde + Arylglyoxal | Domino reaction, good regioselectivity. rsc.org |

| Multi-component Reaction | Oxo component + Amine + Thiocarboxylic acid + Isocyanide | High efficiency, combinatorial potential. researchgate.net |

Strategic Derivatization of the Thiazole-4-acetic Acid Moiety

Once the core thiazole-4-acetic acid scaffold is synthesized, further modifications can be made. However, a more convergent and common strategy is to incorporate the desired substituents into the precursors before the ring-forming reaction.

The introduction of the 4-nitrophenyl group at the 2-position of the thiazole ring is most effectively achieved by selecting the appropriate thioamide precursor for a Hantzsch-type synthesis. In this case, 4-nitrothiobenzamide is the ideal starting material.

The synthesis would proceed as follows:

Condensation: 4-Nitrothiobenzamide is reacted with an ethyl 4-haloacetoacetate (e.g., ethyl 4-chloroacetoacetate).

Cyclization and Dehydration: The intermediate undergoes cyclization and subsequent dehydration to form ethyl 2-(4-nitrophenyl)thiazole-4-acetate.

Hydrolysis: The resulting ester is then hydrolyzed, typically under acidic or basic conditions, to yield the final product, this compound.

Modifications at the Acetic Acid Side Chain

The carboxylic acid group of this compound is a prime site for chemical modification to generate a library of derivatives with potentially diverse biological activities. Standard organic transformations can be employed to create esters, amides, and other functionalized analogues.

Esterification and Amidation: The conversion of the carboxylic acid to esters and amides is a fundamental approach to modify the compound's polarity, solubility, and interaction with biological targets. These reactions typically proceed via the activation of the carboxylic acid. For instance, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base and a nucleophile (an alcohol for esterification or an amine for amidation) can facilitate these transformations under mild conditions. acs.orgnih.gov Microwave-assisted protocols have also been developed, offering an efficient, base-free method for both esterification and amidation, which significantly reduces reaction times. rsc.org

Synthesis of Hydrazides: Another key modification involves reacting the acetic acid moiety, often as an activated ester, with hydrazine to form the corresponding hydrazide. This hydrazide can then serve as a versatile intermediate for further derivatization, such as forming hydrazones with various aldehydes and ketones.

These modifications allow for the systematic exploration of structure-activity relationships by introducing a wide array of chemical functionalities to the core thiazole structure.

| Modification Type | Reagents/Conditions | Product | Potential Advantages |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agents (e.g., DCC/DMAP) | Ester | Increased lipophilicity, potential for prodrug design |

| Amidation | Amine, Coupling Agents (e.g., EDCI, HOBt) | Amide | Enhanced biological interactions through hydrogen bonding |

| Hydrazide Formation | Hydrazine Hydrate, activated acid | Hydrazide | Intermediate for further functionalization (e.g., hydrazones) |

This table is generated based on standard chemical transformations and may not reflect specific experimental data for this compound.

Substituent Effects on Synthetic Yield and Purity

The electronic nature of substituents on the aromatic ring plays a crucial role in the synthesis of 2-arylthiazoles, including this compound, which is commonly prepared via the Hantzsch thiazole synthesis. ijarsct.co.intandfonline.com This reaction involves the condensation of an α-haloketone with a thioamide. The substituent on the thioamide's aryl group can significantly influence the reaction's kinetics and outcome.

The 4-nitro group on the phenyl ring of the target molecule is a strong electron-withdrawing group (EWG). EWGs can decrease the basicity and nucleophilicity of the thioamide nitrogen. ijarsct.co.inanalis.com.my However, they can also facilitate the key cyclization step. Studies on related thiazole syntheses have shown that the presence of both EWGs and electron-donating groups (EDGs) on the phenyl ring can lead to high product yields. mdpi.com

| Substituent Type | Example | Electronic Effect | General Impact on Hantzsch Synthesis |

| Strong Electron-Withdrawing | -NO₂ (Nitro) | Decreases nucleophilicity of thioamide | Can lead to high yields; may require specific conditions |

| Moderate Electron-Withdrawing | -Cl, -Br (Halogens) | Inductive withdrawal | Often results in good to excellent yields |

| Electron-Donating | -CH₃ (Methyl) | Increases nucleophilicity of thioamide | Generally leads to good yields |

This table summarizes general trends observed in Hantzsch thiazole synthesis.

Green Chemistry Principles and Sustainable Synthetic Approaches in Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact. bepls.comresearchgate.net These approaches focus on reducing the use of hazardous solvents, employing reusable catalysts, and utilizing energy-efficient reaction conditions.

Alternative Energy Sources: Microwave (MW) irradiation and ultrasound (US) irradiation are two key technologies that have revolutionized thiazole synthesis. nih.govmdpi.com These methods often lead to dramatically shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. nih.govarabjchem.org For example, ultrasound-assisted Hantzsch synthesis can be performed efficiently at room temperature, reducing energy consumption. nih.gov

| Green Approach | Description | Advantages |

| Microwave Irradiation | Use of microwave energy to heat the reaction. researchgate.net | Rapid heating, shorter reaction times, often higher yields. |

| Ultrasonic Irradiation | Use of high-frequency sound waves to promote the reaction. nih.govacs.org | Energy efficiency, milder conditions, improved yields. |

| Green Solvents | Replacement of hazardous solvents with water, PEG, or DES. nih.gov | Reduced environmental impact, improved safety. |

| Recyclable Catalysts | Use of solid-supported or heterogeneous catalysts. mdpi.comacs.org | Easy separation and reuse, reduced waste, lower cost. |

| Multi-Component Reactions | Combining three or more reactants in a single step. bepls.com | Increased efficiency, reduced waste, atom economy. |

This table highlights key green chemistry strategies applicable to thiazole synthesis.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of 2-(4-Nitrophenyl)thiazole-4-acetic acid.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the 4-nitrophenyl group typically appear as a well-defined AA'BB' system due to the strong electron-withdrawing effect of the nitro group, resulting in two doublets in the downfield region. The single proton on the thiazole (B1198619) ring is anticipated to resonate as a singlet. The two protons of the methylene (-CH₂) group in the acetic acid side chain are chemically equivalent and should also produce a singlet. Finally, the acidic proton of the carboxyl group (-COOH) is expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| ~10.0 - 12.0 | Broad Singlet | 1H, -COOH |

| ~8.30 | Doublet | 2H, Aromatic (protons ortho to NO₂) |

| ~8.15 | Doublet | 2H, Aromatic (protons meta to NO₂) |

| ~7.50 | Singlet | 1H, Thiazole C5-H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eleven distinct carbon signals are expected. The spectrum would feature signals for the carboxyl carbon, the methylene carbon, and the nine aromatic carbons of the thiazole and nitrophenyl rings. The carbon atoms of the nitrophenyl ring attached to the nitro group and the thiazole ring would appear significantly downfield. The carboxyl carbon is typically found at the lowest field (~170 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS.

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~171.0 | -COOH |

| ~168.0 | Thiazole C2 |

| ~150.0 | Thiazole C4 |

| ~148.5 | Aromatic C-NO₂ |

| ~139.0 | Aromatic C-Thiazole |

| ~129.0 | Aromatic CH (meta to NO₂) |

| ~124.5 | Aromatic CH (ortho to NO₂) |

| ~118.0 | Thiazole C5 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this molecule, the most significant correlations would be within the 4-nitrophenyl ring, showing coupling between the ortho and meta protons. Other through-bond couplings are expected to be minimal.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly with the carbon atoms to which they are attached. This would definitively link the proton signals for the methylene group, the thiazole C5-H, and the aromatic protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for piecing together the molecular structure. Key correlations would include the methylene protons (-CH₂) showing a correlation to the carboxyl carbon (-COOH) and to carbons C4 and C5 of the thiazole ring. The aromatic protons would show correlations to the thiazole C2, confirming the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. A NOESY spectrum could show a correlation between the thiazole C5-H and the adjacent methylene (-CH₂) protons, confirming their spatial proximity.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. A very broad absorption band is anticipated for the O-H stretch of the carboxylic acid group. The C=O stretch of the carboxylic acid will appear as a strong, sharp peak. The nitro group (NO₂) will be identified by two strong stretching vibrations. The aromatic C=C bonds and the C=N bond of the thiazole ring will also produce characteristic signals.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1600-1610 | C=N stretch | Thiazole Ring |

| 1510-1530 | N-O asymmetric stretch | Nitro Group |

| 1475-1500 | C=C stretch | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. The empirical formula for the compound is C₁₁H₈N₂O₄S, corresponding to a molecular weight of approximately 264.26 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways would include the loss of the carboxyl group (-COOH), the nitro group (-NO₂), and cleavage of the thiazole ring structure.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Identity |

|---|---|

| 264 | [M]⁺ (Molecular Ion) |

| 219 | [M - COOH]⁺ |

| 218 | [M - NO₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₁H₈N₂O₄S), HRMS would be used to confirm the calculated exact mass of its molecular ion, providing definitive proof of its atomic constitution and distinguishing it from other isomers with the same nominal mass.

Based on a comprehensive search of available scientific literature, specific experimental data for the compound “this compound” corresponding to the requested analytical techniques is not publicly available. Detailed research findings, such as mass spectrometry fragmentation patterns, X-ray crystallography data, experimental elemental analysis values, and specific chromatographic conditions, are required to generate the thorough and scientifically accurate content as outlined.

Without access to these specific experimental results for the compound , it is not possible to provide an article that meets the requirements of including detailed research findings and data tables for the following sections:

Chromatographic Methods for Purity Assessment (e.g., HPLC, TLC)

Therefore, the generation of the requested article cannot be completed at this time.

In Vitro Biological Activity Evaluation of 2 4 Nitrophenyl Thiazole 4 Acetic Acid and Analogues

In Vitro Antimicrobial Research

Thiazole (B1198619) derivatives have been identified as a versatile scaffold in the development of new antimicrobial agents. dergipark.org.trsapub.org The incorporation of a nitrophenyl group, as seen in 2-(4-Nitrophenyl)thiazole-4-acetic acid, has been noted to influence antimicrobial efficacy. mdpi.com Research has explored the activity of these compounds against a broad range of pathogenic bacteria and fungi.

Analogues of this compound have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The amphiphilic nature of thiazole derivatives, possessing both hydrophobic and hydrophilic components, may contribute to their ability to penetrate bacterial cell membranes, making them effective against both bacterial types. mdpi.com

In one study, a series of 2,4-disubstituted 1,3-thiazole derivatives, including analogues with nitro groups on the phenyl substituent, were evaluated for their antibacterial effects. mdpi.com These compounds showed activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com The presence of a nitro moiety at the para position of the phenyl ring was suggested to be significant for inhibiting microbial activity. mdpi.com Similarly, derivatives of 2-amino-4-(4-nitrophenyl)thiazole were screened for in vitro activity against four Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, and Bacillus pumilus) and four Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae). researchgate.net While most compounds showed some level of activity, specific derivatives demonstrated moderate antibacterial effects against certain Gram-positive strains. researchgate.net

Further research into furan-based pyrimidine-thiazolidinones, which can be considered structural analogues, also showed activity against Gram-positive strains like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. niscpr.res.in

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Analogues

| Compound Type | Bacterial Strain | Activity Noted | Reference |

| 2,4-disubstituted thiazole with nitro group | Bacillus subtilis | Active | mdpi.com |

| 2,4-disubstituted thiazole with nitro group | Escherichia coli | Active | mdpi.com |

| 2-amino-4-(4-nitrophenyl)thiazole derivative (8f) | Gram-positive bacteria | Moderate | researchgate.net |

| Furan-based pyrimidine-thiazolidinone | Staphylococcus aureus | Screened | niscpr.res.in |

| Furan-based pyrimidine-thiazolidinone | Pseudomonas aeruginosa | Screened | niscpr.res.in |

The antifungal potential of thiazole derivatives is a significant area of investigation. asianpubs.org Studies have shown that these compounds can be effective against various fungal pathogens, including clinically relevant Candida species.

Derivatives of 2-amino-4-(4-nitrophenyl)thiazole were tested against three fungal species: Saccharomyces cerevisiae, Candida Tropicalis, and Candida albicans. researchgate.net One specific derivative exhibited slight antifungal activity against Candida albicans. researchgate.net In a broader context, various thiazole derivatives have shown potent antifungal effects. For instance, a series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against reference and clinical strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating high efficacy. nih.gov Another study found that certain thiazole derivatives displayed strong antifungal activity against Ustilago tritici and Puccinia striiformis. mdpi.com The thiazole ring itself is considered crucial for antifungal effectiveness. researchgate.net

The Minimum Inhibitory Concentration (MIC) is a key in vitro parameter that quantifies the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. nih.govnih.gov For thiazole derivatives, MIC values are crucial for assessing their potency.

In a study of 2,4-disubstituted thiazole analogues, compounds featuring a nitro group at the para position of the phenyl ring exhibited MIC values between 3.39 and 4.60 against the tested microorganisms. mdpi.com Research on other thiazole derivatives has yielded more specific MIC data. For example, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong antifungal effects against 30 clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The most active compounds in this series had MIC₅₀ values (inhibiting 50% of strains) as low as 0.12 µg/mL. nih.gov Another study reported MIC values for a thiazole derivative against C. neoformans and C. albicans to be 8 μg/mL. asianpubs.org These findings underscore the potential potency of the thiazole scaffold as an antimicrobial agent.

Table 2: Selected Minimum Inhibitory Concentration (MIC) Values for Thiazole Analogues

| Compound Series | Fungal Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | Reference |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans (clinical isolates) | 0.008 - 7.81 | 0.12 - 1.95 | nih.gov |

| Thiazole derivative 3h | Cryptococcus neoformans | 8 | Not Reported | asianpubs.org |

| Thiazole derivative 3h | Candida albicans | 8 | Not Reported | asianpubs.org |

| 2,4-disubstituted thiazole with nitro group | Various microbes | 3.39 - 4.60 | Not Reported | mdpi.com |

In Vitro Anti-inflammatory Research

Thiazole derivatives are recognized for their anti-inflammatory properties, a characteristic attributed to their ability to interfere with various inflammatory processes. wjpmr.comconnectjournals.com Specifically, nitro-substituted thiazole derivatives have been reported to exhibit notable anti-inflammatory activity in preclinical models. wjpmr.com

A key mechanism of anti-inflammatory action is the inhibition of the release of pro-inflammatory mediators. Thiazole-based compounds have been shown to modulate the production of cytokines, which are critical signaling molecules in the inflammatory response.

Research on a pyrrole derivative, structurally related to thiazoles, demonstrated that repeated treatment could significantly decrease serum levels of the pro-inflammatory cytokine TNF-α in a lipopolysaccharide (LPS)-induced systemic inflammation model. mdpi.com In another study, novel 2-imino-4-thiazolidinone derivatives, which share the core thiazole structure, were found to significantly suppress TNF-α concentration. nih.gov For instance, compound 1k in that study reduced TNF-α levels by 70.10%, which was comparable to the standard drug indomethacin. nih.gov This suggests that analogues of this compound could potentially exert their anti-inflammatory effects by downregulating the production of key pro-inflammatory cytokines like TNF-α.

Beyond inhibiting mediator release, thiazole derivatives can modulate the activity of key enzymes and pathways involved in inflammation. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are primary targets for many anti-inflammatory drugs.

In vitro studies have shown that thiazole derivatives can act as inhibitors of COX/LOX pathways. nih.gov A study on 2-imino-4-thiazolidinone derivatives investigated their effect on COX-2 expression. nih.gov One promising compound from this series showed a 68.32% reduction in the level of COX-2, outperforming the reference drug indomethacin in terms of both efficacy and selectivity. nih.gov Furthermore, research on a pyrrole-containing compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, indicated a potential immunomodulatory mechanism involving the selective modulation of cytokine profiles. mdpi.com This compound significantly increased levels of the anti-inflammatory cytokine TGF-β1 while suppressing the pro-inflammatory TNF-α, suggesting a dual action on inflammatory pathways. mdpi.com Such findings highlight the potential for thiazole-based compounds to exert nuanced control over the complex network of inflammatory signaling.

Enzyme Inhibition Studies

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Thiazole derivatives, particularly those incorporating a nitrophenyl moiety, have been investigated for their inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters.

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B isoforms. The findings indicated that the hydrazothiazole nucleus with a meta-substituted nitro group on the phenyl ring is a significant feature for achieving selective and reversible inhibition of hMAO-B. nih.govmdpi.com

Similarly, benzofuran–thiazolylhydrazone derivatives were studied, with results showing that all tested compounds exhibited a more potent and selective inhibition of the MAO-A enzyme. For instance, one of the most active compounds against MAO-A had an IC50 value of 0.02 ± 0.001 µM. In another study, 2-amino-5-nitrothiazole derived semicarbazones were designed, with most compounds showing a preference for inhibiting MAO-B. One lead candidate demonstrated an IC50 value of 0.212 µM for MAO-B.

The inhibitory potential of these analogues against MAO-A and MAO-B is summarized in the table below.

| Compound Type | Target Enzyme | IC50 (µM) | Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A) |

| 2-amino-5-nitrothiazole derived semicarbazone (Compound 4 ) | MAO-B | 0.212 | 331.04 |

| Benzofuran–thiazolylhydrazone derivative (Compound 2l ) | MAO-A | 0.02 ± 0.001 | 37.5 |

| Benzofuran–thiazolylhydrazone derivative (Compound 2l ) | MAO-B | 0.75 ± 0.03 | - |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | - |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | - |

This table presents a selection of data on the inhibition of MAO-A and MAO-B by various thiazole analogues.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The inhibitory potential of thiazole derivatives against this enzyme has been explored.

In a study on 1,2,4-triazole-bearing bis-hydrazone derivatives, newly synthesized compounds showed α-glucosidase inhibitory activities with IC50 values ranging from 1.10 ± 0.05 to 30.40 ± 0.70 μM. The most potent compound in this series, bearing 3,4-diCl substitutions, was found to be significantly more active than the standard drug, acarbose.

Another study investigating 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides found that a compound with a 6-bromo and 2-(4-chlorophenyl) group exhibited the highest activity against α-glucosidase, with an IC50 value of 0.92 ± 0.01 µM. The presence of a 2-(4-methoxyphenyl) group also resulted in potent inhibition, with an IC50 of 0.78 ± 0.05 µM.

The following table summarizes the α-glucosidase inhibitory activity of selected analogues.

| Compound Type | IC50 (µM) |

| 1,2,4-Triazole-bearing bis-hydrazone (Compound 17 ) | Potent, value not specified but more active than acarbose |

| 6-bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide (Compound 3c ) | 0.92 ± 0.01 |

| 6,8-dibromo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide (Compound 3l ) | 1.04 ± 0.03 |

| 6,8-diiodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide (Compound 3p ) | 0.78 ± 0.05 |

This table showcases the α-glucosidase inhibitory activities of different classes of compounds related to the core structure.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important for the management of neurodegenerative diseases like Alzheimer's disease. The dual inhibition of both enzymes is considered a promising therapeutic strategy.

Research into 2-amino-5-nitrothiazole derived semicarbazones revealed compounds that act as potent inhibitors of both AChE and BuChE. One of the lead compounds for AChE inhibition showed an IC50 value of 0.264 µM, which was nearly equivalent to the standard drug tacrine. Another compound emerged as a potent BuChE inhibitor with an IC50 value of 0.024 µM. Kinetic studies indicated that these compounds exhibited a mixed-type of inhibition for both AChE and BuChE.

The inhibitory activities of these analogues are presented below.

| Compound Type | Target Enzyme | IC50 (µM) |

| 2-amino-5-nitrothiazole semicarbazone (Compound 21 ) | AChE | 0.264 |

| 2-amino-5-nitrothiazole semicarbazone (Compound 17 ) | BuChE | 0.024 |

This table highlights the potent inhibition of AChE and BuChE by specific 2-amino-5-nitrothiazole derived semicarbazones.

Other Relevant In Vitro Biological Activities

Cardiovascular System Modulatory Effects (Isolated Organ Studies)

The cardiovascular effects of new synthetic derivatives of thiazole acetic acid have been evaluated using isolated rat hearts and thoracic aortas.

In these studies, several thiazole acetic acid derivatives demonstrated the ability to significantly increase the developed tension in isolated rat hearts without affecting the heart rate. For example, compounds designated as SMVA-35, SMVA-40, SMVA-41, and SMVA-42 produced a significant (p < 0.01) increase in developed tension. This effect was augmented in the presence of adrenaline.

Furthermore, some compounds showed interactions with acetylcholine-induced effects. Acetylcholine typically decreases developed tension, but this effect was significantly reversed (p < 0.01) in the presence of compounds SMVA-35 and SMVA-60. Additionally, acetylcholine-induced bradycardia was significantly reduced by SMVA-35 and SMVA-40.

In studies on isolated blood vessels, only one derivative, SMVA-42 (2-(4-bromophenylamino)-4-(4-chlorophenyl)thiazole-5-acetic acid), induced a dose-dependent contractile response in the isolated aorta. This effect was abolished in the presence of prazosin, suggesting a mechanism involving alpha-adrenergic receptors. These findings suggest that certain thiazole acetic acid derivatives could be beneficial in conditions of heart failure by increasing myocardial contractility without altering heart rate.

Immunosuppressive Effects (in vitro models)

The in vitro immunosuppressive activities of this compound and its direct analogues are not extensively documented in the reviewed literature. However, the broader class of 2-aminothiazole derivatives has been associated with various biological activities, including anti-inflammatory effects, which can be related to the modulation of the immune system. The potential for these compounds to influence immune responses warrants further investigation through specific in vitro models of immunosuppression, such as lymphocyte proliferation assays.

Structure Activity Relationship Sar Studies of 2 4 Nitrophenyl Thiazole 4 Acetic Acid Derivatives

Impact of Substituents on Thiazole (B1198619) Ring at C2 (Nitrophenyl Group)

The substitution pattern on the phenyl ring located at the C2 position of the thiazole core is a significant determinant of biological activity. The nature, position, and electronic properties of these substituents can modulate the potency and selectivity of the compounds.

Studies on various thiazole-based compounds have shown that para-substitution on the C2-phenyl ring is often favorable for activity. Halogen substituents, such as chloro and bromo, at the para-position have been associated with significant biological effects in different series of thiazole derivatives. For example, in some anticancer analogues, a p-chloro or p-methyl group on the phenyl ring is considered crucial for antitumor activity. Conversely, the replacement of smaller groups with bulkier substituents like amides or large heterocycles can sometimes lead to a decrease or loss of activity, suggesting that steric factors also play a vital role.

The following table summarizes the observed impact of various substituents on the C2-phenyl ring on the biological activity of thiazole derivatives based on findings from related studies.

| Substituent at para-position | Electron Effect | General Impact on Activity |

| Nitro (NO₂) | Withdrawing | Often enhances antimicrobial activity. |

| Chloro (Cl) | Withdrawing | Frequently associated with potent activity. |

| Bromo (Br) | Withdrawing | Can inactivate or enhance activity depending on the scaffold. |

| Methyl (CH₃) | Donating | Can increase cytotoxic activity in some contexts. |

| Methoxy (OCH₃) | Donating | Presence on the phenyl ring can lead to promising anticancer potential. |

Role of the 4-Acetic Acid Moiety in Biological Potency

The acetic acid moiety at the C4 position of the thiazole ring is another critical structural feature that significantly influences the biological profile of these derivatives. This functional group can impact the compound's physicochemical properties, such as solubility and ability to interact with target proteins.

The carboxylic acid group is a key component in the structure of many non-steroidal anti-inflammatory drugs (NSAIDs), where it often serves as a crucial binding element within the active site of cyclooxygenase (COX) enzymes. For thiazole derivatives, this acidic residue is also believed to be important for certain biological activities. nih.gov Studies have demonstrated that the presence of a carboxylic acid moiety at the C4 position of the thiazole scaffold is an essential requirement for anti-carbonic anhydrase-III activity in some series of compounds. nih.gov

The hydrophilic and charged nature of the carboxylic acid can enhance the molecule's solubility in aqueous environments and allows for the formation of strong ionic interactions or hydrogen bonds with amino acid residues (like arginine or lysine) in a protein's binding pocket. The spatial orientation and the length of the linker between the thiazole ring and the carboxyl group are also important factors that can affect potency.

Influence of Nitro Group Position and Electronic Effects

The nitro group (NO₂) is a powerful electron-withdrawing group, and its presence and position on the C2-phenyl ring have profound electronic effects on the entire molecule, significantly modulating its biological activity. neliti.com

Studies have consistently shown that the presence of a nitro group, particularly at the para-position of the phenyl ring, enhances the antimicrobial activity of thiazole derivatives. mdpi.com This is attributed to the strong electron-withdrawing nature of the nitro group, which can increase the molecule's ability to participate in charge-transfer interactions or alter its redox potential, a mechanism relevant for the activity of many nitroaromatic antimicrobial agents. researchgate.net The reduction of the nitro group within microbial cells can lead to the formation of reactive cytotoxic intermediates.

The position of the nitro group is critical. Research on other classes of nitro-containing compounds, such as chalcones, has demonstrated that the location (ortho, meta, or para) of the nitro group can dramatically alter the biological effects, including anti-inflammatory activity. mdpi.com For instance, an ortho-nitro group might engage in intramolecular hydrogen bonding, affecting the molecule's conformation, while a para-nitro group would exert a purely electronic effect through resonance and induction. The orientation of the nitro group with respect to the molecular backbone can also have a crucial impact on the electronic transport properties of the molecule. mdpi.com

| Nitro Group Position | Potential Influence on Activity |

| para (4-position) | Strong electron-withdrawing effect through resonance; often correlated with enhanced antimicrobial and other biological activities. |

| meta (3-position) | Primarily inductive electron-withdrawing effect; generally results in different potency compared to para-substitution. |

| ortho (2-position) | Can participate in intramolecular interactions, affecting conformation and binding; may lead to distinct activity profiles. |

Stereochemical Considerations and their Role in Activity

Stereochemistry can be a crucial factor in the biological activity of chiral compounds, as stereoisomers can exhibit different pharmacological and toxicological properties. For 2-(4-Nitrophenyl)thiazole-4-acetic acid, the carbon atom at the C4 position of the thiazole ring, to which the acetic acid group is attached, is a potential chiral center if further substituted.

While specific studies on the enantiomers of this compound are not extensively documented in the reviewed literature, the principles of stereoselectivity are well-established for many classes of drugs, including those containing a 2-arylpropionic acid moiety, which is structurally related to the thiazole-4-acetic acid group. It is widely recognized that enantiomers can have different affinities for their biological targets due to the three-dimensional nature of receptor binding sites and enzyme active sites.

The separation of enantiomers of chiral thiazole derivatives has been achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC). researchgate.net Such separations are essential to evaluate the biological activity of individual enantiomers. It is plausible that one enantiomer of a chiral 2-arylthiazole-4-acetic acid derivative could be significantly more potent or have a different biological profile than the other. Therefore, stereochemical considerations are an important aspect that warrants investigation in the development of these compounds as therapeutic agents.

Pharmacophoric Features for Targeted Biological Actions

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, a general pharmacophore model can be proposed based on recurring structural motifs associated with their biological actions.

Key pharmacophoric features likely include:

The Thiazole Ring: This heterocyclic core acts as a central scaffold, providing a rigid framework for the spatial arrangement of other functional groups. The nitrogen and sulfur atoms within the ring can act as hydrogen bond acceptors or participate in other non-covalent interactions.

The C2-Aryl Group (Nitrophenyl): This group is crucial for activity, often participating in hydrophobic or π-π stacking interactions with the target protein. The electronic nature of this ring, modulated by substituents like the nitro group, is a key determinant of potency.

The Hydrogen Bond Acceptor/Donor Moiety: The nitro group provides strong hydrogen bond accepting capabilities.

The C4-Acetic Acid Group: The carboxylic acid function serves as a critical hydrogen bond donor and acceptor and can also form ionic bonds. This feature is often essential for anchoring the molecule within the binding site of the target.

The spatial relationship between these key features—the distance and angle between the aryl group, the thiazole scaffold, and the carboxylic acid—is critical for optimal interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, QSAR studies have been employed to identify the key physicochemical properties that govern their activity and to predict the potency of novel analogues. mdpi.com

In QSAR models for thiazole derivatives, various molecular descriptors are calculated to quantify different aspects of their structure. These descriptors can be categorized as:

Topological: Describing the connectivity and branching of atoms (e.g., molecular connectivity indices).

Electronic: Quantifying the electronic properties (e.g., HOMO/LUMO energies, partial charges).

Geometric: Relating to the 3D shape of the molecule (e.g., Kier's shape indices).

Physicochemical: Pertaining to properties like lipophilicity (LogP) and molar refractivity (MR).

Statistical methods such as Multiple Linear Regression (MLR) and artificial neural networks (ANN) are then used to build the QSAR models. For instance, a QSAR study on a series of 2,4-disubstituted thiazoles identified molecular connectivity and shape indices as key parameters for antimicrobial activity. mdpi.com Such models can guide the design of new derivatives by predicting which modifications are likely to enhance biological potency, thereby streamlining the drug discovery process.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 2-(4-Nitrophenyl)thiazole-4-acetic acid and its derivatives, docking studies are crucial for identifying potential biological targets and understanding the structural basis of their activity.

Research on structurally similar thiazole (B1198619) derivatives has shown their potential to interact with various enzymes and receptors. For instance, derivatives of 3-((2-(4-nitrophenyl) Thiazol-4-yl) Imino)-1-(substituted-1-ylmethyl) Indolin-2-one have been docked with the estrogen receptor (ER) and epidermal growth factor receptor (EGFR). researchgate.net These studies revealed that specific substitutions could lead to high docking scores and significant binding energies, indicating strong potential for anticancer activity. researchgate.net The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of the target protein. researchgate.netimpactfactor.org

For this compound, the thiazole ring, the nitrophenyl group, and the acetic acid moiety would all contribute to the binding affinity. The acetic acid group, for example, can act as a hydrogen bond donor and acceptor, while the nitrophenyl ring can engage in pi-pi stacking interactions. Docking studies on thiazole derivatives against targets like cyclooxygenase (COX) enzymes have also been performed to evaluate their anti-inflammatory potential. sciepub.com The analysis of binding modes helps in understanding the specific interactions that confer inhibitory activity. impactfactor.orgresearchgate.net

Table 1: Example Molecular Docking Data for Thiazole Derivatives This table is illustrative and based on findings for similar compounds.

| Target Protein | Derivative of this compound | Docking Score (kcal/mol) | Key Interacting Residues | Potential Activity |

|---|---|---|---|---|

| EGFR | Compound 3a | -8.512 | MET793, LYS745 | Anticancer |

| EGFR | Compound 3e | -6.869 | LEU718, VAL726 | Anticancer |

| COX-2 | Thiazole-Schiff base | High Affinity | HIS90, ARG513 | Anti-inflammatory |

| Tubulin | Compound 7c | - | CYS241 | Anticancer |

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov

For derivatives of 2-amino-4-(4-nitrophenyl)thiazole, DFT calculations have been used to determine these energy levels. researchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring is expected to lower the energy of the LUMO, while the thiazole ring contributes to the electronic distribution of the HOMO. A smaller HOMO-LUMO gap indicates that the molecule can be easily excited, which is often associated with enhanced bioactivity. nih.gov For 2-nitrophenyl acetic acid, the calculated HOMO-LUMO gap is around 9.27 eV, suggesting a high potential for nonlinear optical applications. jchps.com The combination of the nitrophenyl and thiazole-acetic acid moieties in the target compound would result in a unique electronic distribution and a specific HOMO-LUMO gap that dictates its reactivity. researchgate.netjchps.com

The antioxidant potential of a compound is often related to its ability to donate a hydrogen atom to neutralize free radicals. mdpi.com The Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically, and a lower BDE for an O-H or N-H bond indicates a higher antioxidant capacity. mdpi.compan.olsztyn.pl

For this compound, the most likely site for hydrogen donation is the hydroxyl group of the acetic acid moiety. In silico calculations can determine the BDE of this O-H bond. mdpi.com Studies on other thiazole derivatives combined with phenolic structures have shown that the thiazole ring can influence the BDE of nearby functional groups. mdpi.comnih.gov While the primary mechanism for many thiazole-based antioxidants involves phenolic hydroxyl groups, the carboxylic acid group can also contribute to radical scavenging. mdpi.com The BDE can be calculated using DFT methods, and lower values suggest that the compound could more readily participate in the hydrogen atom transfer (HAT) mechanism, a key process in antioxidant activity. mdpi.com

Table 2: Illustrative BDE Values for Antioxidant Moieties This table provides context based on data for related functional groups.

| Compound/Moiety | Bond | Calculated BDE (kcal/mol) | Implication |

|---|---|---|---|

| Catechol Hydrazinyl-Thiazole | meta-Phenol O-H | 69.9 | Significant Antioxidant Activity |

| Catechol Hydrazinyl-Thiazole | para-Phenol O-H | 77.2 | Significant Antioxidant Activity |

| Phenol | O-H | ~85-90 | Reference Antioxidant |

| Acetic Acid | O-H | Higher than phenols | Lower intrinsic antioxidant potential |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and how it behaves in a biological environment, such as in water or bound to a protein. ajchem-a.com These simulations can show how the molecule changes its shape, which is critical for its interaction with a target receptor. nih.gov By simulating the ligand-protein complex, researchers can assess the stability of the binding pose predicted by molecular docking and identify key interactions that persist over time. ajchem-a.comnih.gov

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction tools estimate how a molecule will be absorbed, distributed, metabolized, and excreted by the body. For this compound, these predictions are vital. nih.gov Software like SwissADME can calculate various physicochemical properties such as molecular weight, lipophilicity (logP), water solubility, and polar surface area. amazonaws.com These parameters are used to predict gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. nih.govrsc.org Thiazole derivatives are often screened using these tools to identify candidates with favorable drug-like properties. rjsocmed.com

Table 3: Predicted ADMET Properties for a Representative Thiazole Derivative This table is illustrative of the types of predictions made.

| Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Molecular Weight | < 500 g/mol | Good for absorption (Lipinski's Rule) |

| LogP (Lipophilicity) | 1-3 | Optimal for membrane permeability |

| Water Solubility | Moderately Soluble | Favorable for formulation |

| GI Absorption | High | Good oral bioavailability predicted |

| BBB Permeant | No | Less likely to cause CNS side effects |

| CYP450 Inhibition | Inhibitor of 1-2 isoforms | Potential for drug-drug interactions |

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound is identified as a "hit" compound, computational methods can be used to optimize its structure to improve potency and selectivity, a process known as lead optimization. jddtonline.info By making small, virtual modifications to the parent molecule—such as adding or changing functional groups—researchers can rapidly assess how these changes affect docking scores, ADMET properties, and electronic characteristics. sciepub.com This iterative process allows for the rational design of new analogues with enhanced therapeutic potential before committing to costly and time-consuming chemical synthesis. jddtonline.info

Future Research Directions and Emerging Paradigms in Thiazole 4 Acetic Acid Research

Design and Synthesis of Multi-Target Directed Ligands

The complexity of multifactorial diseases such as cancer and neurodegenerative disorders has underscored the limitations of the "one-target, one-molecule" approach, propelling the development of multi-target-directed ligands (MTDLs). nih.gov MTDLs are single molecules engineered to interact with multiple biological targets, offering the potential for improved therapeutic efficacy and a reduction in drug resistance. nih.govresearchgate.net The thiazole (B1198619) framework is a versatile scaffold for designing such agents. nih.govrsc.org

Future research could focus on modifying the 2-(4-Nitrophenyl)thiazole-4-acetic acid structure to create MTDLs. For instance, by strategically introducing additional pharmacophoric elements, novel analogues could be designed to simultaneously modulate key targets in diseases like Alzheimer's. Research on other heterocyclic scaffolds like benzothiazole has yielded promising MTDLs that concurrently inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in Alzheimer's disease. nih.govresearchgate.netku.dk The this compound core could be elaborated to incorporate moieties known to interact with these enzymes, potentially leading to a new class of neuroprotective agents.

Table 1: Examples of Multi-Targeting Strategies with Thiazole-Based Scaffolds

| Scaffold Base | Targeted Disease | Multiple Targets | Rationale |

|---|---|---|---|

| Benzothiazole | Alzheimer's Disease | AChE, BuChE, MAO-B, H3 Receptor | To address cholinergic deficiency, amyloid-β aggregation, and neuroinflammation simultaneously. nih.govresearchgate.net |

| Thieno-thiazole | Cancer | EGFR, VEGFR-2, BRAFV600E | To inhibit multiple signaling pathways involved in tumor growth, proliferation, and angiogenesis. rsc.org |

Exploration of Novel Biological Targets and Pathways

The diverse biological activities reported for thiazole derivatives suggest that the this compound scaffold could interact with a wide array of biological targets. globalresearchonline.netwisdomlib.org While classical targets for thiazoles include various enzymes and receptors, future research should aim to identify novel and less-explored pathways.

Systematic screening of this compound and its derivatives against broad panels of kinases, proteases, and other enzymes could reveal unexpected activities. For example, certain thiazole derivatives have been identified as potent dual inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in cancer. nih.gov Others have been shown to inhibit fascin, a protein involved in cancer cell migration and metastasis. acs.org Given that the introduction of a nitro group on the phenyl ring of thiazole hybrids has been shown to confer significant cytotoxic activity against cancer cell lines, exploring targets related to oncology is a logical direction. acs.org High-throughput screening and chemoproteomic approaches could be instrumental in de-convoluting the target profile of these compounds, potentially uncovering novel mechanisms of action.

Advanced Drug Delivery Systems Research (Conceptual)

Assuming promising in vitro biological activity is established for this compound or its analogues, overcoming potential pharmacokinetic challenges such as poor solubility, low bioavailability, or rapid metabolism will be crucial for translational success. Advanced drug delivery systems (DDS) offer a conceptual framework for addressing these issues.

Future research could hypothetically explore the encapsulation of a lead thiazole compound within nanoparticle-based carriers, such as liposomes or polymeric micelles. Such formulations could enhance aqueous solubility, protect the compound from premature degradation, and potentially enable targeted delivery to diseased tissues through passive (the enhanced permeability and retention effect) or active (ligand-mediated) targeting. Another avenue involves prodrug strategies, where the carboxylic acid group of this compound is temporarily masked with a promoiety to improve membrane permeability, with the active drug being released at the target site.

Combination Studies with Established Therapeutic Agents (in vitro)

In many therapeutic areas, particularly oncology, combination therapy is the standard of care. Investigating the potential for synergistic or additive effects between this compound and established drugs is a critical step in preclinical development.

Based on the known anticancer properties of many thiazole derivatives, in vitro studies could be designed to combine this compound with standard chemotherapeutic agents or targeted therapies. mdpi.comijper.org For example, its effect on cancer cell viability could be assessed in combination with a DNA-damaging agent or a kinase inhibitor. Using methodologies like the Chou-Talalay method to calculate a combination index (CI) would allow for the quantitative determination of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Positive results from such in vitro studies would provide a strong rationale for progressing to more complex preclinical models.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.comnih.gov These computational tools can be powerfully applied to the this compound scaffold to explore its chemical space and design novel derivatives with optimized properties. nih.govresearchgate.net

Predictive models, trained on large datasets of known bioactive molecules, can be used to forecast the activity of virtual analogues of this compound against specific targets, as well as their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.net Generative AI models can design entirely new molecules based on the core thiazole scaffold, optimized for desired characteristics. springernature.com This in silico approach allows for the prioritization of synthetic efforts on compounds with the highest probability of success, saving significant time and resources. For instance, ML models have been developed to predict the anti-urease activity of novel compounds, which could be adapted for other biological targets relevant to the thiazole scaffold. researchgate.net

Bridging In Vitro Findings to Translational Research Hypotheses

The ultimate goal of preclinical research is to generate robust hypotheses that can be tested in clinical settings. A clear line of sight must be drawn from initial in vitro findings to a plausible translational path.

For the this compound series, this process involves a systematic integration of all preclinical data. For example, if in vitro studies demonstrate that a particular analogue potently and selectively inhibits a specific cancer-related kinase (from 8.2), and in vitro combination studies show synergy with a standard-of-care drug (from 8.4), a translational hypothesis can be formulated. Such a hypothesis might be: "The administration of compound X, a selective inhibitor of kinase Y, in combination with drug Z, will lead to significant tumor regression in a xenograft mouse model of a cancer type characterized by the overexpression of kinase Y." This hypothesis is specific, testable, and directly links the laboratory findings to a potential clinical application, providing a solid foundation for further translational research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-nitrophenyl)thiazole-4-acetic acid, and how do reaction parameters (e.g., molar ratios, temperature) influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous thiazole-acetic acid derivatives are synthesized by reacting thione precursors (e.g., 5-substituted-4H-1,2,4-triazole-3-thiones) with chloroacetic acid under alkaline conditions . Key parameters include:

- Molar ratios : Equimolar amounts of reactants to minimize side products.

- Temperature : Heating at 80–100°C for 6–8 hours to drive the reaction to completion.

- Solvent : Ethanol or aqueous NaOH medium to stabilize intermediates.

Post-synthesis, recrystallization in ethanol improves purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Thin-layer chromatography (TLC) : Monitor reaction progress and confirm homogeneity using silica gel plates and UV visualization .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Elemental analysis : Verify empirical formula (e.g., C₁₁H₈N₂O₄S) with <0.3% deviation .

- X-ray crystallography : For unambiguous structural confirmation, refine data using SHELXL (e.g., positional parameters for nitro groups and thiazole rings) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:

- Standardize conditions : Record NMR in deuterated DMSO or CDCl₃ with TMS as an internal standard.

- Compare with computational predictions : Use DFT-based IR/NMR simulations (e.g., Gaussian09) to cross-validate experimental peaks .

- Replicate synthesis : Reproduce reported methods to isolate confounding variables (e.g., recrystallization solvents) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiazole ring and nitro group.

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the acetic acid moiety’s hydrogen-bonding potential.

- Solvent modeling : Apply COSMO-RS to assess solubility and reaction kinetics in polar aprotic solvents (e.g., DMF) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing nitro with cyano or methoxy groups) to probe electronic effects .

- In vitro assays : Test cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), and solubility (shake-flask method).

- Pharmacokinetic profiling : Use HPLC-MS to measure metabolic stability in liver microsomes and plasma protein binding .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility and stability of this compound in aqueous media?

- Methodological Answer :

- pH-dependent studies : Measure solubility across pH 2–8 (simulating physiological conditions) using UV-Vis spectroscopy.

- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Counterion screening : Prepare sodium or potassium salts to improve aqueous solubility, as demonstrated for related thioacetic acids .

Experimental Design Considerations

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Protecting groups : Temporarily protect the acetic acid moiety (e.g., as a methyl ester) to prevent unwanted acylation.

- Catalytic optimization : Use anhydrous AlCl₃ to enhance regioselectivity in thiazole ring formation, as seen in analogous reactions .

- In situ monitoring : Employ ReactIR to detect intermediates and adjust reaction kinetics dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.